2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine
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Overview
Description
2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine typically involves the reaction of 2-methylpropan-1-amine with pyrazole under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the pyrazole, followed by the addition of 2-methylpropan-1-amine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 1-(2-Hydroxy-2-methylpropyl)pyrazole-4-boronic acid pinacol ester
Uniqueness
2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
2-methyl-2-pyrazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C7H13N3/c1-7(2,6-8)10-5-3-4-9-10/h3-5H,6,8H2,1-2H3 |
InChI Key |
DOVPROBFGXRSPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)N1C=CC=N1 |
Origin of Product |
United States |
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